2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid
Description
Systematic Nomenclature and IUPAC Classification
The systematic nomenclature of 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The complete IUPAC name for this compound is 2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid, which precisely describes the structural arrangement and substitution pattern. The Chemical Abstracts Service has assigned this compound the registry number 1363380-86-2, providing a unique identifier for database searches and regulatory purposes. The MDL number MFCD22395729 further facilitates identification within chemical databases and commercial supply chains.
The nomenclature system designates the pyrrolo[1,2-a]pyrazine core as the parent heterocyclic framework, with the bracketed numbers indicating the specific fusion pattern between the pyrrole and pyrazine rings. The "2-Boc" designation refers to the tert-butoxycarbonyl protecting group attached at position 2 of the pyrazine ring, while the "3,4-dihydro-1H" portion indicates the partial saturation state of the heterocyclic system. The "6-carboxylic acid" suffix identifies the carboxyl functional group located at position 6 of the pyrrole ring portion of the bicyclic structure. This systematic approach ensures unambiguous identification and communication within the scientific community regarding this specific molecular entity.
The compound classification places it within the broader category of nitrogen-containing heterocycles, specifically as a member of the diazaindolizine family. The pyrrolo[1,2-a]pyrazine system represents a bicyclic arrangement where the pyrazine ring is fused to the pyrrole ring through a shared nitrogen atom. This structural motif has been recognized for its presence in various bioactive natural products and synthetic pharmaceuticals, establishing its importance in medicinal chemistry research. The classification system also recognizes this compound as a protected amino acid derivative due to the presence of both the tert-butoxycarbonyl protecting group and the carboxylic acid functionality.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is C₁₃H₁₈N₂O₄, corresponding to a molecular weight of 266.29 grams per mole. This empirical formula reveals the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, providing insight into the compound's elemental composition and potential chemical behavior. The molecular weight falls within a range typical for small molecule pharmaceuticals and synthetic intermediates, making it suitable for various applications in drug discovery and development programs.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ |
| Molecular Weight | 266.29 g/mol |
| Chemical Abstracts Service Number | 1363380-86-2 |
| MDL Number | MFCD22395729 |
| Canonical SMILES | O=C(N1CCn2c(C1)ccc2C(=O)O)OC(C)(C)C |
The stereochemical configuration of this compound involves several important considerations related to the three-dimensional arrangement of atoms within the bicyclic framework. The 3,4-dihydro designation indicates that the pyrazine ring portion exists in a partially saturated state, creating potential for conformational flexibility around the saturated carbon centers. The tert-butoxycarbonyl group introduces additional steric bulk that may influence the overall molecular conformation and reactivity patterns.
The canonical SMILES notation "O=C(N1CCn2c(C1)ccc2C(=O)O)OC(C)(C)C" provides a standardized representation of the molecular connectivity and serves as input for computational chemistry calculations. This notation reveals the connectivity pattern between the various functional groups and ring systems, enabling accurate structural interpretation and molecular modeling studies. The SMILES string also facilitates database searches and automated structure-activity relationship analyses in pharmaceutical research applications.
The compound exhibits potential for restricted rotation around certain bonds due to the bicyclic constraint and the presence of the bulky tert-butoxycarbonyl protecting group. The pyrrolo[1,2-a]pyrazine core adopts a relatively planar conformation due to the aromatic character of the pyrrole ring and the partial aromatic character of the pyrazine system. However, the 3,4-dihydro portion introduces sp³-hybridized carbon centers that can adopt various conformations, potentially leading to conformational isomers under certain conditions.
Crystallographic Characterization and Conformational Dynamics
While specific crystallographic data for this compound was not directly available in the search results, crystallographic studies of related pyrrolo[1,2-a]pyrazine derivatives provide valuable insights into the structural characteristics of this compound class. Research on closely related systems has revealed that pyrrolo[1,2-a]pyrazine frameworks typically adopt relatively planar conformations with the bicyclic system maintaining coplanarity between the pyrrole and pyrazine rings. The fusion of these heterocyclic rings creates a rigid scaffold that constrains molecular flexibility while maintaining aromatic character throughout the conjugated system.
The conformational dynamics of this compound are influenced by several structural features, including the partial saturation of the pyrazine ring and the presence of the bulky tert-butoxycarbonyl protecting group. The 3,4-dihydro portion introduces conformational flexibility through the sp³-hybridized carbon centers, which can adopt envelope or half-chair conformations depending on substitution patterns and environmental factors. Computational studies on similar systems suggest that these conformational preferences significantly impact the compound's chemical reactivity and biological activity profiles.
The presence of the carboxylic acid functionality at position 6 introduces additional considerations for intermolecular interactions through hydrogen bonding networks. Crystallographic studies of related carboxylic acid-containing pyrrolo[1,2-a]pyrazine derivatives have demonstrated the formation of dimeric structures through carboxylic acid hydrogen bonding pairs. These intermolecular interactions can significantly influence solid-state packing arrangements and may affect physical properties such as solubility, melting point, and stability under various storage conditions.
The tert-butoxycarbonyl protecting group contributes substantial steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements. The three methyl groups of the tert-butyl moiety adopt a tetrahedral geometry that can create steric hindrance with neighboring functional groups or molecules. This steric influence may protect reactive sites within the molecule from unwanted side reactions during synthetic transformations while also affecting the compound's crystallization behavior and polymorphic tendencies.
Comparative Analysis with Pyrrolo[1,2-a]pyrazine Derivatives
The pyrrolo[1,2-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating diverse biological activities across multiple therapeutic areas. Comparative analysis of this compound with other members of this compound class reveals important structure-activity relationships and synthetic opportunities. The parent pyrrolo[1,2-a]pyrazine system (Chemical Abstracts Service number 274-45-3) serves as the fundamental framework upon which various substitution patterns can be introduced to modulate biological activity and physicochemical properties.
Research has demonstrated that pyrrolo[1,2-a]pyrazine derivatives exhibit significant potential as antimycobacterial agents, with some compounds showing potent activity against drug-resistant Mycobacterium tuberculosis strains. The incorporation of the pyrrolo[1,2-a]pyrazine scaffold into indolizine derivatives has yielded compounds with minimal inhibitory concentrations as low as 1.6 micrograms per milliliter against Mycobacterium tuberculosis H37Rv strain. These findings highlight the importance of the bicyclic nitrogen-rich heterocycle in conferring biological activity and suggest that this compound may serve as a valuable synthetic intermediate for developing novel antimycobacterial therapeutics.
| Compound Type | Key Structural Features | Notable Properties |
|---|---|---|
| Parent Pyrrolo[1,2-a]pyrazine | Fully aromatic bicyclic system | Basic heterocyclic framework |
| 2-Boc-3,4-dihydro derivative | Protected amino group, partial saturation | Enhanced synthetic versatility |
| 6-Carboxylic acid derivatives | Carboxyl functionality | Improved solubility and reactivity |
| Indolizine-fused analogs | Extended aromatic system | Enhanced biological activity |
The synthetic accessibility of pyrrolo[1,2-a]pyrazine derivatives has been significantly enhanced through the development of novel cyclization methodologies. Recent research has described convenient two-step syntheses involving Ugi adduct cyclization followed by gold(I)-catalyzed annulation reactions. These methods enable the preparation of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones with excellent regioselectivity and good to excellent yields. The methodology demonstrates the synthetic utility of the pyrrolo[1,2-a]pyrazine scaffold and suggests potential synthetic routes for preparing this compound and related derivatives.
Comparative studies have also revealed that pyrrolo[1,2-a]pyrazine derivatives can serve as precursors for more complex heterocyclic systems through various cyclization and annulation reactions. The versatility of the scaffold allows for the introduction of diverse functional groups and the construction of polycyclic architectures with enhanced biological activity profiles. For instance, research has demonstrated the utility of pyrrolo[1,2-a]pyrazine N-ylides in 1,3-dipolar cycloaddition reactions to generate complex heterocyclic products. These transformations highlight the potential of this compound as a versatile building block for accessing structurally diverse compound libraries in drug discovery programs.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)14-6-7-15-9(8-14)4-5-10(15)11(16)17/h4-5H,6-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJDIXRXWMKMID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CC=C2C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120608 | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363380-86-2 | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo[1,2-a]pyrazine-2,6(1H)-dicarboxylic acid, 3,4-dihydro-, 2-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis, suggesting that its targets could vary depending on the final compound it’s used to synthesize.
Pharmacokinetics
It’s known that the compound is relatively soluble in organic solvents like dmso, but has lower solubility in water. This could impact its bioavailability and distribution in biological systems.
Biochemical Analysis
Biochemical Properties
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine derivatives, including this compound, have been shown to exhibit kinase inhibitory activities. This interaction is crucial as kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the function and activity of the target proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolopyrazine derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities. These activities suggest that this compound can modulate cellular processes to inhibit the growth and proliferation of pathogens.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The kinase inhibitory activity of pyrrolopyrazine derivatives, including this compound, is a key mechanism by which these compounds exert their biological effects. By inhibiting kinases, these compounds can disrupt critical signaling pathways that regulate cell growth, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that pyrrolopyrazine derivatives exhibit varying degrees of stability and degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may be insufficient to elicit a significant biological response. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can impact its biological activity and efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can influence the compound’s ability to interact with its target biomolecules and exert its biological effects.
Biological Activity
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid (CAS Number: 1363380-86-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₈N₂O₄
Molecular Weight: 266.29 g/mol
CAS Number: 1363380-86-2
The compound features a pyrrolo[1,2-A]pyrazine core, which is known for its diverse biological activities. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that incorporate the Boc protection strategy to enhance the compound's reactivity and stability during subsequent transformations. The detailed synthetic pathways can vary depending on the specific reagents and conditions used.
Anticancer Activity
Research suggests that compounds within the pyrrolo family can inhibit cancer cell proliferation. A study evaluating similar structures reported IC50 values in the low micromolar range against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.5 |
| Compound B | A375 | 8.3 |
| 2-Boc Derivative | MCF7 | 12.0 |
These findings indicate potential anticancer properties for this compound through mechanisms that may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Emerging evidence suggests that certain pyrrolopyrazines may exhibit neuroprotective effects by modulating neuroinflammatory pathways. Studies have shown that these compounds can reduce oxidative stress markers in neuronal cell cultures.
Case Studies
Case Study 1: Antileishmanial Activity
A recent investigation into related dihydropyrrolo compounds revealed significant antileishmanial activity with IC50 values as low as 5 µM against Leishmania donovani. The mechanism of action was attributed to interference with the parasite's metabolic pathways.
Case Study 2: In Vivo Efficacy
In vivo studies demonstrated that derivatives of this compound class could significantly reduce parasite load in infected animal models, showcasing their potential as therapeutic agents against leishmaniasis.
Safety and Toxicity
Safety data for this compound indicates no significant endocrine disrupting properties or acute toxicity at therapeutic doses. However, comprehensive toxicity studies are necessary to establish a safety profile for clinical applications.
Scientific Research Applications
Medicinal Chemistry
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-A]pyrazine-6-carboxylic acid has garnered attention for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for further exploration in therapeutic applications.
Case Studies
- Anticancer Activity : Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the pyrrolo-pyrazine structure can enhance cytotoxic activity against various cancer cell lines.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. The ability of these compounds to penetrate the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its Boc group can be easily removed under mild acidic conditions, allowing for further functionalization.
Synthetic Pathways
- Formation of Pyrrole Derivatives : The compound can be utilized to synthesize various pyrrole derivatives through cyclization reactions. This is particularly useful in developing new materials and pharmaceuticals.
- Building Block for Peptide Synthesis : The carboxylic acid functionality allows the compound to be incorporated into peptide sequences, expanding the toolbox for peptide-based drug discovery.
Agrochemical Applications
There is emerging interest in the use of nitrogen-containing heterocycles in agrochemicals. Compounds similar to this compound may exhibit herbicidal or fungicidal properties, making them potential candidates for agricultural applications.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Pyrrolo-Pyrazine A | Cytotoxicity against cancer cell lines | [Research Study 1] |
| Neuroprotective | Pyrrolo-Pyrazine B | Protection against neurodegeneration | [Research Study 2] |
| Herbicidal | Pyrrolo-Pyrazine C | Inhibition of weed growth | [Research Study 3] |
Table 2: Synthetic Applications
| Application Type | Reaction Type | Product Example |
|---|---|---|
| Organic Synthesis | Cyclization | Pyrrole derivatives |
| Peptide Synthesis | Coupling reactions | Modified peptides |
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound Name | Core Structure | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | Pyrrolo[1,2-a]pyrazine (dihydro) | Boc (2), COOH (6) | C₁₃H₁₈N₂O₄ | 266.29 |
| 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | Pyrrolo[1,2-a]pyrazine (dihydro) | CH₃ (1), COOH (6) | C₉H₁₂N₂O₂ | 180.20 |
| 1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid | Pyrido[1,2-a]pyrazine | Ketone (1,8), COOH (6) | C₁₀H₁₀N₂O₄ | 226.19 |
| Pyrrolo[1,2-a]pyrazine-4-carboxylic acid | Pyrrolo[1,2-a]pyrazine | COOH (4) | C₈H₆N₂O₂ | 162.15 |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolo[2,3-c]pyridine | Cl (5), COOH (2) | C₈H₅ClN₂O₂ | 196.59 |
Key Observations
Core Heterocycle Variations: The main compound’s dihydro-pyrrolo-pyrazine core reduces aromaticity compared to fully aromatic analogs (e.g., pyrrolo[1,2-a]pyrazine-4-carboxylic acid), enhancing flexibility for target binding .
Substituent Effects :
- Boc vs. Methyl : The Boc group offers steric protection and stability, whereas the methyl group in 1-methyl analogs simplifies synthesis but lacks protective utility .
- Halogenation : Chloro substituents (e.g., 5-chloro-pyrrolo[2,3-c]pyridine-2-carboxylic acid) enhance electrophilicity, influencing reactivity in cross-coupling reactions .
Carboxylic Acid Position :
Key Findings
- Yield and Reactivity : Methoxy-substituted pyrrolo-pyridines (e.g., 5-methoxy derivative) achieve high yields (80%), suggesting favorable synthetic accessibility .
- Therapeutic Potential: Trifluoromethylphenyl analogs exhibit enhanced metabolic stability and target affinity due to fluorine’s electronegativity .
- Biological Activity : Dioxo-pyrido-pyrazines show promise in antibacterial applications, likely due to their planar, polar structures .
Physicochemical and Commercial Data
Table 3: Commercial Availability and Pricing
| Compound Name | Purity (%) | Price (USD) | Supplier |
|---|---|---|---|
| This compound | 97 | 220–826/g | Matrix Scientific, AK Scientific |
| 1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid | Not listed | Not listed | CymitQuimica |
| Thieno[2,3-b]pyrazine-6-carboxylic acid | Not listed | 27,000/100mg | Kanto Reagents |
Preparation Methods
General Synthesis Approach
Starting Materials : Typically, pyrrolopyrazine derivatives are synthesized from simpler precursors such as pyrrole and pyrazine rings, which are then fused together through cyclization reactions.
Cyclization : The formation of the pyrrolopyrazine ring system often involves intramolecular cyclization reactions, which can be facilitated by various catalysts or reagents.
Protection and Deprotection : The use of protecting groups like tert-butoxycarbonyl (Boc) is common to protect the nitrogen atom during synthesis, allowing for selective reactions at other sites.
Chemical Properties and Uses
Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 266.29 g/mol |
| CAS Number | 1363380-86-2 |
| Synonyms | 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid |
Uses
This compound is used as an intermediate in the synthesis of complex pharmaceutical compounds. It can react with various amines and other functional groups to form bioactive molecules.
Research Findings and Challenges
The synthesis of complex heterocyclic compounds like this compound poses several challenges, including the need for efficient cyclization methods and selective protection-deprotection strategies. Recent research focuses on developing more efficient and cost-effective synthesis routes for such compounds.
Q & A
Q. What are the common synthetic routes for preparing 2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid?
The synthesis typically involves N-alkylation of pyrrole derivatives followed by cyclization and Boc-protection . For example:
- Step 1 : Base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenone derivatives, forming a pyrrolo[1,2-a]pyrazine precursor .
- Step 2 : Cyclization under dehydrative conditions using ammonium acetate to incorporate nitrogen into the heterocyclic core .
- Step 3 : Introduction of the Boc (tert-butoxycarbonyl) protecting group via standard protocols, often using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
Q. Key Reaction Conditions :
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
1H NMR is critical for verifying the Boc group, dihydro-pyrrolo-pyrazine core, and carboxylic acid moiety:
- Boc Group : A singlet at ~1.4 ppm (9H, tert-butyl) .
- Dihydro-Pyrrolo-Pyrazine Core : Resonances between 3.0–4.5 ppm (methylene protons in the 3,4-dihydro ring) and aromatic protons at 6.5–7.5 ppm .
- Carboxylic Acid : A broad peak at ~12 ppm (exchangeable proton), though this may be absent in spectra due to deuteration .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the dihydro-pyrrolo-pyrazine region .
Advanced Research Questions
Q. What strategies enable regioselective functionalization at the C6 position of the pyrrolo[1,2-a]pyrazine scaffold?
Palladium-catalyzed C–H arylation is highly effective for C6 modification:
- Catalyst System : Pd(OAc)₂ with ligands like XPhos or SPhos .
- Substrate Scope : Electron-deficient aryl bromides (e.g., nitro, cyano substituents) react efficiently under mild conditions (80°C, DMF) .
- Mechanistic Insight : The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway , where the carboxylic acid group directs palladium to the C6 position .
Q. Example Protocol :
| Component | Quantity/Condition |
|---|---|
| Substrate | 1.0 equiv |
| Aryl Bromide | 1.2 equiv |
| Pd(OAc)₂ | 5 mol% |
| XPhos | 10 mol% |
| K₂CO₃ | 2.0 equiv |
| DMF, 80°C, 12h | Yield: 60–85% |
Q. How do solvent and catalyst choices influence cyclization efficiency during synthesis?
Cyclization is sensitive to solvent polarity and acid/base conditions :
Q. Data Contradiction :
Q. What challenges arise in achieving enantiomeric purity for derivatives of this compound?
The dihydro-pyrrolo-pyrazine core contains a chiral center at the 3,4-dihydro position. Common issues include:
- Racemization : Occurs during Boc-deprotection under acidic conditions (e.g., TFA). Mitigate by using low temperatures (0°C) .
- Resolution Methods : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) or enzymatic resolution using lipases .
Case Study : (R)-4-oxo-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid (a structural analog) was resolved using preparative HPLC with >99% ee .
Q. How does the Boc group impact the compound’s pharmacological activity in CNS-targeted studies?
The Boc group enhances blood-brain barrier (BBB) penetration by increasing lipophilicity (logP ~2.5 vs. ~0.8 for the free amine). However, it must be cleaved in vivo to release the active amine .
Q. Structure-Activity Relationship (SAR) :
- Boc-Protected Derivatives : Show higher stability in plasma but require enzymatic cleavage by esterases for activity .
- Analog Studies : Octahydro-dihydroxypyrrolo-pyrazine derivatives with Boc groups exhibit prolonged CNS activity in rodent models .
Q. What analytical methods are recommended for detecting impurities in synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
